N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide is a complex organic compound with significant interest in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 393.51 g/mol. This compound is classified under the category of thieno[3,4-c]pyrazoles, which are known for their diverse biological activities and potential therapeutic applications.
Source: The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, where it is typically available in high purity for research purposes .
The synthesis of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide involves several key steps:
The molecular structure of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide can be described as follows:
InChI=1S/C22H23N3O2S/c1-4-27-20-11-6-5-9-16(20)22(26)23-21-17-12-28-13-18(17)24-25(21)19-10-7-8-14(2)15(19)3/h5-11H,4,12-13H2,1-3H3,(H,23,26) .N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide can participate in various chemical reactions:
These reactions are typically facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide involves its interaction with biological targets:
Research indicates that compounds of this class can exhibit significant biological activities due to their structural features .
The physical and chemical properties of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide include:
These properties can influence its behavior in biological systems and its suitability for various applications .
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide has several scientific uses:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5